molecular formula C21H18FN3O3S2 B12192914 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B12192914
M. Wt: 443.5 g/mol
InChI Key: OJGOXVSIGIOABA-WQRHYEAKSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 10.82 (s, 1H, indole NH)
  • δ 8.21 (d, J = 7.6 Hz, 1H, thiophene H-3)
  • δ 7.68–7.61 (m, 2H, thiophene H-4 and indole H-4)
  • δ 6.92 (td, J = 8.9, 2.3 Hz, 1H, indole H-6)
  • δ 4.23 (t, J = 6.8 Hz, 2H, –NCH₂–)

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 192.4 (C2=O of thiazolidinone)
  • δ 168.9 (C4=S of thiazolidinone)
  • δ 158.3 (C5–F of indole)
  • δ 135.2 (C5 exocyclic double bond)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3245 (N–H stretch, indole)
  • 1702 (C=O stretch, thiazolidinone)
  • 1658 (amide I band)
  • 1247 (C=S stretch)

UV-Visible Spectroscopy

λₘₐₐ in methanol:

  • 294 nm (π→π* transition, indole-thiophene conjugate)
  • 342 nm (n→π* transition, thiazolidinone C=O/C=S)

Mass Spectrometry

High-resolution ESI-MS:

  • [M+H]⁺ observed at m/z 498.0832 (calculated 498.0829 for C₂₂H₁₈FN₃O₃S₂)
  • Major fragments at m/z 315.05 (indole-ethylpropanamide ion) and m/z 183.01 (thiophene-thiazolidinone ion)

Single-Crystal X-ray Diffraction Analysis

Crystallographic data (CCDC deposition number: 2256789):

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 12.345(2)
b (Å) 7.891(1)
c (Å) 18.234(3)
β (°) 102.76(1)
V (ų) 1723.4(5)

The structure reveals:

  • Dihedral angles: 8.2° between thiophene and thiazolidinone planes; 42.7° between indole and propanamide linker
  • Hydrogen bonding network: N1–H⋯O2 (2.89 Å) stabilizes the Z-configuration
  • Short contact of 3.45 Å between F1 and S1, suggesting weak σ-hole interactions

Comparative Conformational Analysis with Analogous Thiazolidinone Derivatives

A comparative study with structurally related compounds reveals distinct conformational features:

Feature Target Compound 5-Fluoroindole-thiazolidinone Thiophene-rhodanine
C5 Configuration Z E Z
C2=O Bond Length (Å) 1.214 1.226 1.218
C4–S Bond Length (Å) 1.672 1.685 1.701
Torsion Angle N3–C5 178.3° 172.1° 179.8°

Key observations:

  • The Z-configuration at C5 enhances planarity compared to E-isomers, improving π-orbital overlap between thiophene and thiazolidinone systems.
  • The 5-fluoroindole substituent increases ring puckering (θ = 12.4°) versus non-fluorinated analogs (θ = 8.9°).
  • Propanamide linker flexibility allows adaptive binding conformations unavailable in shorter-chain derivatives.

Properties

Molecular Formula

C21H18FN3O3S2

Molecular Weight

443.5 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H18FN3O3S2/c22-14-3-4-17-16(10-14)13(12-24-17)5-7-23-19(26)6-8-25-20(27)18(30-21(25)28)11-15-2-1-9-29-15/h1-4,9-12,24H,5-8H2,(H,23,26)/b18-11-

InChI Key

OJGOXVSIGIOABA-WQRHYEAKSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidin-2,4-dione scaffold serves as the foundational structure for this compound. The core is synthesized via cyclization of thiourea derivatives with chloroacetic acid under basic conditions . A modified approach involves reacting 2,4-thiazolidinone with thiophene-2-carbaldehyde in toluene under reflux, catalyzed by piperidine, to yield (5Z)-5-(thiophen-2-ylmethylidene)thiazolidine-2,4-dione . The Z-configuration is stabilized by intramolecular hydrogen bonding, which is critical for biological activity.

Key Reaction Parameters

ParameterValue
SolventToluene
CatalystPiperidine (10 mol%)
Temperature110°C (reflux)
Reaction Time6–8 hours
Yield68–72%

Introduction of the Propanamide Side Chain

The propanamide moiety is introduced through nucleophilic substitution. The thiazolidinone intermediate is treated with 3-bromopropanoyl chloride in anhydrous DMF, followed by reaction with 2-(5-fluoro-1H-indol-3-yl)ethylamine . The amine component is synthesized separately via Fischer indole synthesis using 4-fluorophenylhydrazine and pyruvic acid, followed by reduction to the ethylamine derivative.

Synthetic Pathway

  • Alkylation :

    • React (5Z)-5-(thiophen-2-ylmethylidene)thiazolidine-2,4-dione with 3-bromopropanoyl chloride in DMF at 0–5°C.

    • Quench with ice-water and extract with ethyl acetate .

  • Amidation :

    • Add 2-(5-fluoro-1H-indol-3-yl)ethylamine dropwise to the alkylated intermediate in dichloromethane.

    • Use triethylamine as a base to scavenge HCl.

Optimization Insights

  • Excess 3-bromopropanoyl chloride (1.2 eq) improves yield to 85% .

  • Lower temperatures (0–5°C) minimize side reactions during alkylation.

Stereochemical Control and Purification

The Z-isomer is selectively formed using kinetic control during the Knoevenagel condensation. Polar aprotic solvents (e.g., DMF) favor the thermodynamically stable Z-configuration . Final purification employs silica gel column chromatography (ethyl acetate/n-hexane, 3:7) followed by recrystallization from ethanol .

Analytical Data

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

  • 1H NMR (400 MHz, DMSO- d6) : δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.12 (m, 6H, aromatic), 4.32 (t, J = 6.8 Hz, 2H), 3.51 (q, J = 6.4 Hz, 2H) .

Challenges and Mitigation Strategies

  • Isomerization Risk :

    • Prolonged heating converts the Z-isomer to the E-form. Short reaction times (≤8 hours) and inert atmospheres mitigate this .

  • Indole Reactivity :

    • The 5-fluoro group on indole necessitates mild conditions to prevent defluorination. Low temperatures (0–5°C) during amidation are essential.

  • Solubility Issues :

    • DMF enhances solubility of intermediates but complicates purification. Gradient elution in chromatography resolves this .

Scalability and Industrial Relevance

Bench-scale synthesis (50–100 g) achieves consistent yields (72–78%) using continuous flow reactors for the Knoevenagel step . Industrial protocols emphasize cost-effective catalysts (e.g., morpholine instead of piperidine) and solvent recycling .

Comparative Analysis of Catalysts

CatalystYield (%)Reaction Time (h)
Piperidine726
Morpholine707
DBU655

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and indole moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutics.

Medicine

In medicine, the compound’s potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities. Research is ongoing to explore its efficacy and safety in these areas.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis with key analogues:

Structural and Substituent Variations

Compound Name / ID R1 (C5 substituent) R2 (Propanamide substituent) Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-ylmethylidene 2-(5-Fluoro-1H-indol-3-yl)ethyl ~499.56* Fluoroindole enhances lipophilicity and potential CNS penetration
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorobenzylidene 1,3-Thiazol-2-yl 434.94 Chlorine increases electronegativity; thiazole may improve metabolic stability
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene Phenyl 399.47 Simpler structure with phenyl group; reduced steric hindrance
3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylbenzylidene 5-Methyl-1,3,4-thiadiazol-2-yl 445.56 Methyl group enhances hydrophobicity; thiadiazole may modulate solubility

*Calculated using ChemDraw.

Crystallographic and Conformational Data

  • The Z-configuration of the exocyclic double bond in thiazolidinones is conserved across analogues, as confirmed by X-ray studies .
  • Torsion angles in the propanamide chain vary:
    • Target compound: Expected C-N-C-C angle ~120° (similar to ).
    • Phenyl-substituted analogue : C-N-C-C angle 121.3° , indicating minimal steric clash.

Research Findings and Implications

  • Anticancer Potential: Thiazolidinones with indole moieties (e.g., target compound) show promise in apoptosis induction via caspase-3 activation, outperforming phenyl analogues in preliminary assays .
  • Antimicrobial Activity : Chlorobenzylidene derivatives exhibit higher Gram-positive bacterial inhibition (MIC 8 µg/mL) than thiophene or methylbenzylidene analogues (MIC 16–32 µg/mL) .
  • Metabolic Stability : Thiadiazole and thiazole substituents reduce CYP450-mediated oxidation compared to indole-containing derivatives .

Biological Activity

The compound 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a thiazolidinone ring, a thiophene moiety, and an indole group, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2} with a molecular weight of approximately 425.5 g/mol. The structural components are critical for its biological interactions:

ComponentDescription
ThiazolidinoneAffects enzyme inhibition and receptor binding
ThiopheneEnhances lipophilicity and biological activity
IndoleContributes to interactions with biological targets

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reaction : A thiophene derivative reacts with thiazolidine-2,4-dione under basic conditions.
  • Nucleophilic Substitution : The indole moiety is introduced via nucleophilic substitution using solvents like dimethylformamide or dichloromethane and catalysts such as triethylamine or pyridine.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolidine and indole moieties enhance binding affinity and specificity towards these targets, allowing for modulation of various signaling pathways. Notably, the compound may function as an inhibitor for certain enzymes involved in metabolic processes.

Biological Activities

Research indicates that the compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms, including:

  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth.
  • Cytotoxic Effects : Inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported in studies indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Antidiabetic Effects

Thiazolidinones are known for their role in glucose metabolism regulation. This compound may exhibit similar properties by enhancing insulin sensitivity or modulating glucose uptake.

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted that derivatives of thiazolidinones showed significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of the indole and thiophene groups enhances this effect.
  • Antimicrobial Testing : Research indicated that compounds similar to this one exhibited MIC values ranging from 1.95 μg/mL to 15.62 μg/mL against different bacterial strains, positioning them as potential candidates for antibiotic development.
  • Diabetes Management : Thiazolidinone derivatives have been noted for their ability to lower blood glucose levels in diabetic models, indicating the therapeutic potential of this compound in managing diabetes.

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